Fluorizoline

Prohibitin Small Molecule Binding Affinity

Fluorizoline is the only first-in-class diaryl trifluorothiazoline that selectively and directly binds both PHB1 and PHB2, triggering p53-independent apoptosis through the integrated stress response (ISR) via eIF2α kinase HRI. Unlike Rocaglamide or BPU17, it upregulates NOXA and BIM, making it essential for studying mitochondrial apoptosis in p53-mutant cancers. Rigorously validate PHB-dependent cell death using PHB-depleted controls. This compound is the benchmark reference standard for SAR programs targeting the trifluorothiazoline scaffold. Trust fluorizoline for reproducible, mechanism-specific pro-apoptotic detection.

Molecular Formula C15H8Cl2F3NS
Molecular Weight 362.2 g/mol
Cat. No. B607481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorizoline
SynonymsFluorizoline; 
Molecular FormulaC15H8Cl2F3NS
Molecular Weight362.2 g/mol
Structural Identifiers
InChIInChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H
InChIKeyJGDLZQYCDVDWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluorizoline: A First-in-Class, p53-Independent Prohibitin-Binding Pro-Apoptotic Small Molecule


Fluorizoline is a diaryl trifluorothiazoline small molecule that selectively and directly binds to the scaffold proteins prohibitin 1 (PHB1) and prohibitin 2 (PHB2) [1]. It is recognized as a first-in-class compound that induces p53-independent apoptosis across a wide range of tumor cell lines [2]. The compound triggers the intrinsic mitochondrial apoptotic pathway through the transcriptional upregulation of the BH3-only proteins NOXA and BIM [3]. Its unique mechanism of action depends on the presence of PHB1/2; cells depleted of these proteins are highly resistant to fluorizoline-induced apoptosis [4].

Why Generic Prohibitin-Binding Molecules Cannot Substitute for Fluorizoline in Targeted Apoptosis Research


The pharmacological landscape of prohibitins (PHBs) is complex and highly context-dependent, as they act as a scaffold for diverse signaling pathways [1]. Fluorizoline distinguishes itself through a unique combination of structural and functional attributes: it is a first-in-class, synthetic diaryl trifluorothiazoline that selectively binds both PHB1 and PHB2 [2]. Crucially, fluorizoline induces a specific p53-independent apoptotic program via the integrated stress response (ISR) and the eIF2α kinase HRI, a mechanism distinct from other PHB ligands like the natural flavagline Rocaglamide (RocA) or the synthetic inhibitor BPU17 [3][4]. Therefore, substituting fluorizoline with a more general PHB-binding compound, or even a close structural analog, can lead to divergent or even opposed biological outcomes, as evidenced by the discovery of fluorizoline analogues with opposite pharmacological effects [5]. This makes fluorizoline the specific, validated tool for interrogating PHB1/2-mediated, p53-independent apoptosis pathways.

Quantitative Evidence for the Differentiated Selection of Fluorizoline over Structural and Pharmacological Analogs


Differentiation by Binding Affinity and Target Engagement: Fluorizoline vs. Natural Product PHB Ligands

Fluorizoline's reported binding affinity (Kd) for prohibitins (PHB1/2) is approximately 1 µM in lymphocytic leukemia cells [1]. This contrasts with the higher potency (Kd of 50 nM) of the natural flavagline Rocaglamide (RocA) for PHBs in breast cancer cells [2]. The lower affinity of fluorizoline may indicate a different binding mode or site, which is consistent with its distinct downstream signaling profile. Furthermore, the pro-apoptotic effect of fluorizoline is strictly dependent on the presence of PHB1/2, as cells depleted of these proteins show strong resistance to fluorizoline treatment [3].

Prohibitin Small Molecule Binding Affinity Target Engagement

Functional Selectivity in Cancer Cell Apoptosis: Fluorizoline's p53-Independent Activity Compared to Other p53-Independent Inducers

Fluorizoline is a first-in-class small molecule that induces p53-independent apoptosis [1]. Its IC50 values in cancer cells are in the low micromolar range, for example, from 1.6 µM (Bx-PC3) to 9.4 µM (JeKo-1) after 24 hours of treatment . In primary chronic lymphocytic leukemia (CLL) cells, the IC50 at 24h was 9 µM [2]. This p53-independent activity is critical, as it allows the compound to function in cancers with mutant p53, which affects roughly half of all cancers [3]. Other p53-independent apoptosis inducers, such as ONC201 or MMRi36, operate through different upstream mechanisms (e.g., TRAIL pathway activation or MDM2 degradation), highlighting that fluorizoline's unique, PHB-dependent mechanism [4] provides a distinct and orthogonal approach to inducing cell death in p53-compromised malignancies.

Apoptosis p53-Independent Cancer Mechanism of Action

Mechanistic Differentiation: Fluorizoline Activates the Integrated Stress Response (ISR) via the eIF2α Kinase HRI

Fluorizoline's mechanism of action has been further defined as an activator of the integrated stress response (ISR), a signaling pathway that reprograms translation in response to various cellular stresses [1]. A 2023 study demonstrated that fluorizoline treatment leads to endoplasmic reticulum (ER) stress and the activation of the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is distinct from the more commonly implicated kinase PERK [2]. This specific activation of HRI was shown to be crucial for fluorizoline-induced apoptosis, as inhibition of the ISR (using the small molecule ISRIB) or combined downregulation of all four eIF2α kinases rendered cells resistant to fluorizoline [3]. This detailed and unique mechanism provides a clear functional fingerprint, differentiating it from other PHB ligands that may modulate C-RAF or mitochondrial function without activating this specific ISR/HRI axis.

Integrated Stress Response eIF2α Kinase HRI Mechanism of Action Prohibitin

Differentiation from Structural Analogues: SAR Studies Reveal Compounds with Opposing Pharmacological Effects

A 2022 structure-activity relationship (SAR) study of fluorizoline analogues revealed that small structural modifications can dramatically alter biological activity [1]. The research identified specific analogues that display enhanced anti-C-RAF and anti-MEK activities and higher cytotoxicity in HeLa cells compared to fluorizoline [2]. Critically, the study also discovered an analogue of fluorizoline that displays pharmacological effects completely opposed to those of the parent compound, which can be used as a distinct chemical tool to explore PHB signaling [3]. This finding underscores that fluorizoline's pharmacological profile is not a general characteristic of the diaryl trifluorothiazoline scaffold; instead, it is highly sensitive to precise chemical structure, making fluorizoline a unique and non-interchangeable compound even within its own chemical class.

Structure-Activity Relationship SAR Prohibitin Analog

Primary Research and Industrial Applications for Fluorizoline Based on Evidence-Based Differentiation


Dissecting the PHB1/2-ISR-HRI Axis in p53-Mutant Cancer Models

Given its well-defined mechanism of activating the integrated stress response (ISR) specifically via the eIF2α kinase HRI, fluorizoline is the reagent of choice for investigators studying this particular stress-signaling pathway in the context of cancer. Its unique ability to induce p53-independent apoptosis makes it invaluable for probing cell death mechanisms in the ~50% of human cancers harboring p53 mutations, where standard p53-activating chemotherapeutics may fail. The compound's requirement for PHB1/2 to induce apoptosis allows for precise genetic validation using PHB-depleted cells as a critical control [1][2].

Validating Prohibitin as a Target in Hematological Malignancies

Fluorizoline has demonstrated potent ex vivo pro-apoptotic activity in primary cells from patients with chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) at low micromolar concentrations. While its in vivo efficacy in certain aggressive leukemia models was limited, its robust and consistent ex vivo activity across multiple patient samples makes it an excellent, well-characterized positive control for evaluating novel PHB-binding compounds or other therapeutic strategies in these disease-relevant models. Its effects are mediated by the upregulation of NOXA and BIM, providing clear, measurable downstream biomarkers [3][4].

Structure-Activity Relationship (SAR) Studies for the Trifluorothiazoline Scaffold

As the prototypical, first-in-class diaryl trifluorothiazoline, fluorizoline serves as the essential benchmark compound for any medicinal chemistry program aiming to optimize or modify this chemical scaffold. Published SAR data demonstrates that subtle modifications to the fluorizoline structure can yield compounds with enhanced activity or, conversely, completely opposite pharmacological effects. Therefore, fluorizoline is the necessary reference standard for evaluating new derivatives, enabling researchers to benchmark potency, target engagement, and downstream signaling outcomes [5].

Investigating Mitochondrial Biology and BCL-2 Family Dynamics

Fluorizoline induces the intrinsic (mitochondrial) pathway of apoptosis, which is strictly dependent on the pro-apoptotic effectors BAX and BAK and mediated by the transcriptional upregulation of the BH3-only proteins NOXA and BIM. This makes fluorizoline a powerful chemical probe for studying mitochondrial outer membrane permeabilization (MOMP), the role of specific BCL-2 family members in cell death commitment, and the interplay between mitochondrial stress (through the ISR/HRI pathway) and apoptosis. Its activity is lost in cells deficient in these key proteins, allowing for rigorous genetic controls in experimental design [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorizoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.